molecular formula C10H6ClF3N2 B13234076 N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride

Cat. No.: B13234076
M. Wt: 246.61 g/mol
InChI Key: PTLHVHKRFQNCAP-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoropropanimidoyl chloride moiety

Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride

InChI

InChI=1S/C10H6ClF3N2/c11-9(5-10(12,13)14)16-8-3-1-7(6-15)2-4-8/h1-4H,5H2

InChI Key

PTLHVHKRFQNCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(CC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride typically involves the reaction of 4-cyanophenylamine with 3,3,3-trifluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates can help achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Hydrolysis: This reaction can be performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

    Condensation Reactions: These reactions often require the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to drive the reaction to completion.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3,3,3-trifluoropropanamide
  • N-(4-cyanophenyl)-3,3,3-trifluoropropanoyl chloride
  • N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl bromide

Uniqueness

N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride is unique due to the presence of both a cyanophenyl group and a trifluoropropanimidoyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

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